Lansoprazole-d4
Vue d'ensemble
Description
Lansoprazole-d4 is a deuterium labeled Lansoprazole . Lansoprazole is a proton pump inhibitor which prevents the stomach from producing acid .
Synthesis Analysis
Lansoprazole and its impurities were monitored at 285 nm. Lansoprazole was subjected to the stress conditions of oxidative, acid, base, hydrolytic, thermal, humidity, and photolytic degradation and found to degrade significantly .
Molecular Structure Analysis
The molecular formula of Lansoprazole-d4 is C16H14F3N3O2S . The molecular weight is 373.4 g/mol . The IUPAC name is 4,5,6,7-tetradeuterio-2- [ [3-methyl-4- (2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1 H -benzimidazole .
Chemical Reactions Analysis
Lansoprazole degrades under stress conditions such as acidic, oxidative, basic, and neutral environments . The degradation products and impurities for lansoprazole have been reported in the literature .
Physical And Chemical Properties Analysis
Lansoprazole-d4 has a molecular weight of 373.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The rotatable bond count is 5 . The exact mass is 373.10098934 g/mol . The monoisotopic mass is also 373.10098934 g/mol . The topological polar surface area is 87.1 Ų . The heavy atom count is 25 .
Applications De Recherche Scientifique
Application in Diabetology
Specific Scientific Field
This application falls under the field of Diabetology .
Summary of the Application
Lansoprazole is a proton pump inhibitor (PPI) with potential benefits of anti-inflammation, reduced oxidative stress, and anti-diabetes . The aim of the study was to determine whether lansoprazole imparts differential risk of type 2 diabetes as compared with other PPIs .
Methods of Application
A population-based retrospective cohort study was conducted using the National Health Insurance Research Database in Taiwan. Patients who received lansoprazole more than 90 days and without records of use of other PPIs between January 1, 2000 and December 31, 2005 were considered as the exposed cohort .
Results or Outcomes
The lansoprazole cohort showed a significantly reduced risk of type 2 diabetes mellitus (T2DM) with an adjusted hazard ratio (HR) of 0.65 (95% confidence interval (CI) 0.56–0.76) . The inverse association between use of lansoprazole and risk of T2DM was observed in both genders and in various age groups .
Application in Osteoporosis Research
Specific Scientific Field
This application falls under the field of Osteoporosis Research .
Summary of the Application
Lansoprazole acts as a liver X receptor agonist, which plays a crucial role in the crosstalk of osteoblasts and osteoclasts in vitro and during bone turnover in vivo . The aim of the study was to determine the risk of developing osteoporosis in patients with lansoprazole use .
Methods of Application
A retrospective cohort study was conducted using the National Health Insurance Research Database of Taiwan dated from 2000 to 2013. The study includes patients with lansoprazole use and patients with other PPI use .
Results or Outcomes
Patients receiving lansoprazole treatment had a reduced risk of osteoporosis as compared with those undergoing other PPI therapy (adjusted HR, 0.56; 95% CI, 0.46–0.68) . Patients treated with lansoprazole had a 44% lower risk of osteoporosis than the comparison cohort who underwent other PPI therapy .
Application in Gastroenterology
Specific Scientific Field
This application falls under the field of Gastroenterology .
Summary of the Application
Lansoprazole is used to treat acid-related gastrointestinal disorders . However, its low aqueous solubility limits its oral absorption . Black seed oil (BSO) has gastroprotective effects, making it a promising addition to gastric treatment regimens .
Methods of Application
The study involves the development of a multifunctional oral dosage form of Lansoprazole using Black seed oil . The aim is to improve the oral absorption of Lansoprazole and enhance its gastroprotective effects .
Results or Outcomes
The study is still ongoing and the results are yet to be published .
Safety And Hazards
When handling Lansoprazole-d4, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHNNLFOKEZEW-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662052 | |
Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lansoprazole-d4 | |
CAS RN |
934294-22-1 | |
Record name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934294-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.